molecular formula C10H12O3S2 B14199916 3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione CAS No. 850163-41-6

3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione

Cat. No.: B14199916
CAS No.: 850163-41-6
M. Wt: 244.3 g/mol
InChI Key: BDBLVBSFEMBAQG-UHFFFAOYSA-N
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Description

3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or water. For example, the thioacetalization of aldehydes and ketones can be efficiently catalyzed by yttrium triflate or tungstophosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione is unique due to its combination of a dithiane ring and an oxane ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

850163-41-6

Molecular Formula

C10H12O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

3-(1,3-dithian-2-ylidene)-6-methyloxane-2,4-dione

InChI

InChI=1S/C10H12O3S2/c1-6-5-7(11)8(9(12)13-6)10-14-3-2-4-15-10/h6H,2-5H2,1H3

InChI Key

BDBLVBSFEMBAQG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=C2SCCCS2)C(=O)O1

Origin of Product

United States

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